molecular formula C39H50O19 B191178 Epimedin C CAS No. 110642-44-9

Epimedin C

Cat. No. B191178
M. Wt: 822.8 g/mol
InChI Key: ULZLIYVOYYQJRO-JIYCBSMMSA-N
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Description

Epimedin C is a flavonoid originally found in Epimedium sagittatum . It exhibits immunostimulatory and anticancer activities . In hepatoma cells, Epimedin C inhibited cellular proliferation by decreasing expression of c-Myc, cyclin D1, and c-fos, and increasing expression of CDK inhibitors p21 and p27 . It also has potential to treat cardiovascular diseases and bone loss .


Synthesis Analysis

Epimedin C is a flavonoid that is naturally extracted from Epimedium sagittatum . The synthesis of Epimedin C involves complex biological processes in the plant, including the expression of genes involved in flavonoid biosynthesis . Genes encoding O-methyltransferase play crucial roles in flavonoids metabolism .


Molecular Structure Analysis

Epimedin C has a molecular formula of C39H50O19 . Its molecular structure consists of 39 carbon atoms, 50 hydrogen atoms, and 19 oxygen atoms .


Chemical Reactions Analysis

Epimedin C has been found to have significant effects on various biological processes. For instance, it has been shown to decrease levels of fasting blood glucose (FBG), homeostasis model assessment of insulin resistance (HOMA-IR), and oral glucose tolerance, as well as contents of malondialdehyde (MDA) and low-density lipoprotein cholesterol (LDL-C) in type 2 diabetes mellitus (T2DM) mice .


Physical And Chemical Properties Analysis

Epimedin C has a density of 1.57±0.1 g/cm3, a boiling point of 1062.1±65.0 °C, and a flash point of 322.2°C . It is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents .

Scientific Research Applications

  • Metabolism and Identification : Epimedin C undergoes metabolism in rats, with pathways including hydrolysis, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and sugars. Advanced techniques like liquid chromatography-mass spectrometry have been used for metabolite identification (Liu et al., 2011).

  • Extraction Methods : Ultrasonic-assisted extraction has been shown to be effective for extracting epimedin C from fresh leaves of Epimedium, offering advantages over traditional methods in terms of efficiency and reduced solvent use (Zhang et al., 2009).

  • Biomedical Applications : Epimedin C has potential applications in cancer treatment. A study demonstrated its use in producing icaritin, a drug candidate with anti-cancer activities, via biotransformation using enzymes from Thermotoga petrophila (Xie et al., 2020).

  • Bone Health : Research on epimedin C and icariin from Epimedii herba suggests their involvement in bone healing, particularly in enhancing osteoblast proliferation and mineralization. This is mediated through the BMP2/Runx2 signaling pathway (Huang et al., 2019).

  • Vascularization : Epimedin C promotes vascularization in bone formation and tumor-associated angiogenesis. It induces endothelial-like differentiation, which is significant for bone and tumor development (Shui et al., 2017).

  • Pharmacokinetics : The pharmacokinetics and oral bioavailability of epimedin C have been studied in rats, providing insights into its absorption and distribution, which are crucial for its therapeutic applications (Lee et al., 2014).

  • Intestinal Absorption : The intestinal absorption mechanism of epimedin C has been explored, revealing its interaction with intestinal transporters, which affects its bioavailability (Chen et al., 2014).

  • Bioconversion for Icariin Production : A study demonstrated the efficient bioconversion of epimedin C to icariin, a bioactive flavonoid, using a glycosidase from Aspergillus nidulans, highlighting a potential industrial application (Lyu et al., 2019).

  • Antitumor Activity : Epimedin C exhibits anti-tumor activity by inducing cell cycle blockage in hepatoma cells through modulation of various signaling pathways and expression of cell cycle regulators (Liu et al., 2006).

  • Differentiation of Stem Cells : Research indicates that epimedin C can induce mesenchymal stem cells to differentiate into endothelioid cells, which is significant for vascular and tissue engineering applications (Zhao et al., 2015).

  • Osteoporosis Research : A study on osteoporosis rats highlighted the differential absorption and metabolism of Epimedium flavonoids, including epimedin C, in pathological states compared to healthy conditions (Zhou et al., 2015).

  • Liver Injury Mechanism Study : An investigation into the mechanism of Epimedin C-induced liver injury in mice revealed changes in mRNA methylation, providing insights into the hepatotoxicity of this compound (Song et al., 2021).

  • Quantitative Analysis in Herbal Medicine : Techniques like near-infrared spectroscopy have been employed for the rapid measurement of epimedin C in Herba Epimedii, aiding in quality control and standardization of herbal medicines (Yang et al., 2017).

Safety And Hazards

When handling Epimedin C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLIYVOYYQJRO-JIYCBSMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149351
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epimedin C

CAS RN

110642-44-9
Record name Epimedin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epimedin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,140
Citations
HF Zhang, XH Yang, LD Zhao, Y Wang - Innovative food science & …, 2009 - Elsevier
… The aim of this study is to test the feasibility of extraction of epimedin C from fresh … on the extraction of epimedin C, to optimize the ultrasonic-assisted extraction of epimedin C for further …
Number of citations: 190 www.sciencedirect.com
TZ Liu, CY Chen, SJ Yiin, CH Chen, JT Cheng… - Food and Chemical …, 2006 - Elsevier
… Epimedin C may involve cell cycle blockage. Immunoblotting analyses demonstrated that Epimedin C … These data suggested that Epimedin C arrested the proliferation of these cells at G …
Number of citations: 85 www.sciencedirect.com
Y Yang, X Liu, W Li, Y Jin, Y Wu, J Zheng… - … Acta Part A: Molecular …, 2017 - Elsevier
In this work, near infrared (NIR) spectroscopy was used in combination with chemometrics to determine the epimedin A, epimedin B, epimedin C, icariin, and moisture contents of Herba …
Number of citations: 49 www.sciencedirect.com
R Ziadlou, A Barbero, I Martin, X Wang, L Qin, M Alini… - Biomolecules, 2020 - mdpi.com
… We selectively investigated the mechanism of action of the two most potent compounds Vanillic acid (VA) and Epimedin C (Epi C). After identification of the anti-inflammatory and …
Number of citations: 34 www.mdpi.com
J Xie, S Zhang, X Tong, T Wu, J Pei, L Zhao - Process biochemistry, 2020 - Elsevier
… to selectively convert epimedin C into icariin by cleaving the outer rhamnose of epimedin C. In … bond were the key points on rhamnosidase screen for the transformation of epimedin C. …
Number of citations: 24 www.sciencedirect.com
T Wu, J Pei, L Ge, Z Wang, G Ding, W Xiao, L Zhao - Bioorganic chemistry, 2018 - Elsevier
… To verify the effect of epimedin C on BtRha, different concentrations of epimedin C (from … by epimedin C (1 g/L). The Kcat/Km value was 2041.56 s −1 Mm −1 by using epimedin C as the …
Number of citations: 36 www.sciencedirect.com
Y Lyu, W Zeng, G Du, J Chen, J Zhou - Bioresource technology, 2019 - Elsevier
… bioconversion of epimedin C to … Epimedin C (1 g L −1 ) was 100% converted to icariin within 90 min using recombinant cells. The resting cells proved to be selective for epimedin C …
Number of citations: 30 www.sciencedirect.com
X Huang, X Wang, Y Zhang, L Shen, N Wang… - Biomedicine & …, 2019 - Elsevier
… of epimedin C and icariin on LPS-induced osteoblasts. The regulatory roles of epimedin C and … The results revealed that epimedin C and icariin were not efficiently absorbed by LPS-…
Number of citations: 14 www.sciencedirect.com
C Lu, K Zou, B Guo, Q Li, Z Wang, W Xiao… - Enzyme and Microbial …, 2023 - Elsevier
… Finally, under suitable conditions, 1 g/L epimedin C was transformed into icariin with icariin … epimedin C to icariin, which will have great prospects in food and pharmaceutical production. …
Number of citations: 1 www.sciencedirect.com
Y Li, Z Xiong, F Li - Journal of Chromatography B, 2005 - Elsevier
… Stock standard solutions of epimedin C and the internal standard, carbamazepine, were prepared with methanol. Six calibrators of epimedin C with internal standard were prepared by …
Number of citations: 39 www.sciencedirect.com

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